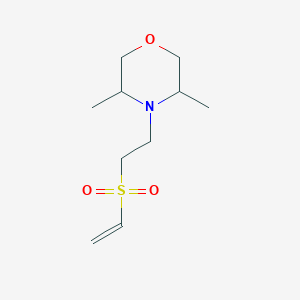

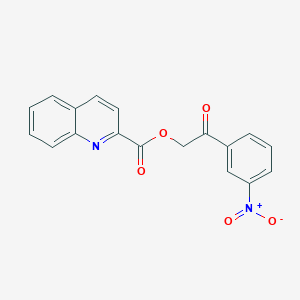

![molecular formula C21H17BrN2 B2823879 1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 381192-37-6](/img/structure/B2823879.png)

1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through several methods, and its mechanism of action has been studied extensively.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Benzotriazole-Assisted Aromatic Ring Annulation : The compound is used in the synthesis of polysubstituted naphthalenes and phenanthrenes through lithiation and subsequent reactions, proving useful in the preparation of complex aromatic systems (Katritzky et al., 1997).

Hybrid Compound Synthesis : Imidazole derivatives are synthesized and evaluated for their potential therapeutic applications. For instance, certain derivatives exhibit potent cytotoxic activities against human tumor cell lines, indicating a role in cancer research (汪学全 et al., 2015).

Characterization and Interaction Analysis : Detailed spectroscopic and crystallographic analysis of imidazole derivatives highlight their complex interactions with biological molecules, such as DNA, and provide insights into their potential therapeutic applications (Paul et al., 2015).

Development of Medicinal Compounds : The compound is integral in developing inhibitors with applications in medicinal chemistry, such as the inhibition of thromboxane synthesis, showcasing its potential in therapeutic interventions (Cross et al., 1986).

Computational and Experimental Analysis : Computational methods like Density Functional Theory (DFT) are employed alongside experimental techniques to explore the properties of imidazole derivatives, broadening the understanding of their chemical behavior and potential applications (Ahmad et al., 2018).

Crystallography and Molecular Geometry : Studies focus on the molecular geometry and crystallographic characteristics of imidazole derivatives, providing essential data for understanding their behavior and potential applications in various fields (Kendi et al., 1998).

Biological and Pharmacological Applications

Enzyme Inhibition Studies : Imidazole derivatives show potential as enzyme inhibitors, with applications in fields such as oncology and endocrinology. Their ability to inhibit specific enzymes like CYP17 and CYP19 suggests a role in targeted therapies (Hartmann et al., 2004).

Metal Complex Synthesis and Biological Activity : The compound is utilized in synthesizing metal complexes with potential biological activities. These complexes are explored for their antibacterial, antifungal, and antitumor properties, indicating their significance in medical research and therapy development (al-Hakimi et al., 2020).

Carcinogen Metabolizing Enzyme Modulation : Certain derivatives of the compound are explored for their potential in modulating carcinogen metabolizing enzymes. This modulation can play a crucial role in cancer prevention and treatment, showcasing the compound's relevance in oncological research (Hamdy et al., 2010).

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-(naphthalen-1-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2/c1-15(22)14-24-20-12-5-4-11-19(20)23-21(24)13-17-9-6-8-16-7-2-3-10-18(16)17/h2-12H,1,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRGUXIZJYXVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromoallyl)-2-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

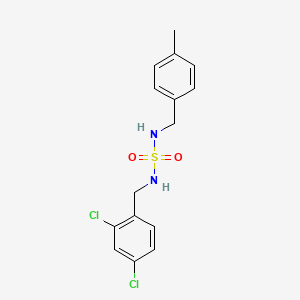

![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)

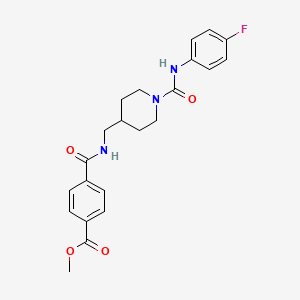

![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)

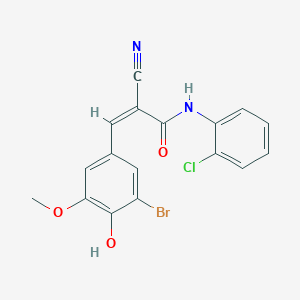

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)

![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)

![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)

![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)